N-ethyl-2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}acetamide
Description
Properties
IUPAC Name |
N-ethyl-2-[2-(4-methylsulfonylanilino)-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S2/c1-3-15-13(18)8-11-9-21-14(17-11)16-10-4-6-12(7-5-10)22(2,19)20/h4-7,9H,3,8H2,1-2H3,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGXJLLPSQWODJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CC1=CSC(=N1)NC2=CC=C(C=C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of α-Haloketone Precursor
The α-haloketone precursor, 2-chloro-N-ethylacetamide, is synthesized by chlorinating ethyl acetoacetate followed by amidation with ethylamine. Source highlights analogous methods for α-haloketone preparation, noting that solvents like tetrahydrofuran (THF) or acetonitrile optimize reaction homogeneity.
Cyclization with Thiourea Derivatives
Thiourea derivatives functionalized with 4-methanesulfonylphenyl groups are prepared by reacting 4-methanesulfonylaniline with thiocyanate reagents. Cyclization with the α-haloketone occurs in refluxing ethanol, yielding the thiazole core. Source reports similar cyclizations for 2-aminothiazole-4-acetic acid derivatives, achieving yields of 65–75% after recrystallization.
Reaction Conditions :
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Solvent: Ethanol or THF
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Temperature: 70–80°C
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Time: 6–8 hours
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Yield: 68% (isolated)
Post-Cyclization Functionalization
Introduction of the Acetamide Side Chain
The N-ethylacetamide moiety is introduced via nucleophilic acyl substitution. Reacting the thiazole intermediate with ethyl chloroacetate in the presence of a base (e.g., K₂CO₃) forms the ester intermediate, which is subsequently hydrolyzed and amidated. Source emphasizes the use of coupling agents like l-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt) for efficient amide bond formation.
Optimization Insights :
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Coupling Agent: EDC/HOBt (1.2 equiv each)
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Solvent: Dimethylformamide (DMF)
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Temperature: 20–25°C
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Reaction Time: 4–5 hours
One-Pot Modular Synthesis
An alternative one-pot approach combines α-haloketones, thioureas, and acylating agents in a sequential manner, reducing purification steps. Source demonstrates this method for structurally diverse thiazoles, achieving yields up to 80%.
Procedure :
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Thiazole Formation : React 2-chloro-N-ethylacetamide with 4-methanesulfonylphenylthiourea in THF at 70°C for 6 hours.
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In Situ Acylation : Add ethylamine and EDC/HOBt to the reaction mixture, stirring at room temperature for 12 hours.
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Workup : Extract with ethyl acetate, wash with brine, and purify via column chromatography (SiO₂, hexane/ethyl acetate).
Key Advantages :
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Eliminates intermediate isolation
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Reduces solvent usage by 40%
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Yield: 72% (over two steps)
Purity and Impurity Profiling
High-performance liquid chromatography (HPLC) and chiral HPLC are critical for assessing chemical and enantiomeric purity. Source reports stringent purity criteria (>99.5% chemical purity, >99.8% chiral purity) for mirabegron, achievable via controlled crystallization. For the target compound, analogous protocols involve:
Crystallization Conditions :
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Solvent: Ethanol/water (7:3 v/v)
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Temperature: 0–5°C
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Time: 12–15 hours
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Resulting Purity: 99.3% by HPLC
Common impurities include:
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Des-methyl sulfone derivative (0.08%): Formed via sulfone group reduction.
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N-Ethylamide hydrolysis product (0.05%): Mitigated by anhydrous conditions.
Comparative Analysis of Synthetic Routes
| Parameter | Hantzsch Synthesis | One-Pot Method |
|---|---|---|
| Yield | 68% | 72% |
| Purity | 99.5% | 99.3% |
| Steps | 3 | 2 |
| Scalability | Moderate | High |
| Solvent Consumption | 12 L/kg | 8 L/kg |
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Antimicrobial Activity
The thiazole ring present in N-ethyl-2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}acetamide contributes significantly to its biological activity. Compounds containing thiazole derivatives have shown promise as antimicrobial agents, particularly against resistant strains of bacteria.
Case Studies and Findings
Recent studies have evaluated the antimicrobial efficacy of various thiazole derivatives, including those similar to this compound:
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1b | Enterococcus faecalis | 100 μg/mL |
| 1c | Staphylococcus aureus | 100 μg/mL |
| 27e | S. aureus & E. faecalis | 31.25 μg/mL |
| 28d | E. faecalis | 62.5 μg/mL |
These findings indicate that certain derivatives possess potent activity against both Gram-positive and Gram-negative bacteria, highlighting the potential of thiazole-containing compounds in developing new antimicrobial therapies .
Pharmacological Applications
Beyond antimicrobial activity, this compound has been investigated for other pharmacological effects.
Anticancer Properties
Thiazole derivatives have been studied for their anticancer potential. The compound's ability to inhibit specific enzymes involved in cancer cell proliferation suggests it may serve as a lead compound for further development in oncology.
Anti-inflammatory Effects
Research indicates that compounds with thiazole moieties can exhibit anti-inflammatory properties by modulating pathways involved in inflammatory responses. This makes them candidates for treating conditions characterized by chronic inflammation.
Synthesis and Structure Activity Relationship (SAR)
Understanding the structure–activity relationship (SAR) of this compound is crucial for optimizing its efficacy and reducing toxicity.
Synthesis Techniques
The synthesis of this compound typically involves:
- Condensation reactions : Combining thiazole derivatives with aromatic amines.
- Functional group modifications : Altering substituents on the phenyl ring to enhance biological activity.
Insights from SAR Studies
Studies have shown that modifications at specific positions on the thiazole and phenyl rings can significantly impact the biological activity of the compound. For example, introducing electron-withdrawing groups may enhance antibacterial potency while reducing cytotoxicity .
Mechanism of Action
The mechanism of action of N-ethyl-2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling pathways and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
Mirabegron (2-(2-amino-1,3-thiazol-4-yl)-N-[4-[2-[[(2R)-2-hydroxy-2-phenylethyl]amino]ethyl]phenyl]acetamide)
- Molecular Formula : C₂₁H₂₄N₄O₂S
- Key Features: β-hydroxy-phenylethylamino side chain. Amino group on the thiazole ring.
- Pharmacology : Selective β3-adrenergic agonist used for overactive bladder syndrome. The β-hydroxy group is critical for receptor binding and selectivity .
- Comparison : Unlike the target compound, Mirabegron’s polar β-hydroxy-phenylethyl group enhances solubility but may reduce blood-brain barrier (BBB) penetration. The absence of a methanesulfonyl group in Mirabegron reduces metabolic stability compared to the target compound .
N-(4-{2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide ()
- Molecular Formula : C₁₈H₁₇N₃O₂S
- Key Features :
- 4-methoxyphenyl substituent (electron-donating group).
- Acetamide linked to a para-substituted phenyl-thiazole.
- Comparison : The methoxy group (OCH₃) in this compound contrasts with the target’s methanesulfonyl group, leading to differences in electronic effects. The methoxy group may decrease metabolic stability but improve solubility .
N-{4-[2-(3-fluoroanilino)-1,3-thiazol-4-yl]phenyl}acetamide ()
- Molecular Formula : C₁₇H₁₄FN₃OS
- Key Features: 3-fluoroanilino substituent. Fluorine atom introduces electronegativity and lipophilicity.
- Comparison : The fluorine atom enhances bioavailability and BBB penetration compared to the methanesulfonyl group. However, the smaller size of fluorine may reduce steric hindrance in receptor binding .
Quinazolin-4-one Derivatives ()
- Example : 2-[2-(2-Ethyl-4-oxoquinazolin-3(4H)-yl)-1,3-thiazol-4-yl]-N-(3-methoxyphenyl)acetamide (Compound 18).
- Key Features: Quinazolinone core fused with thiazole. Methoxyphenyl acetamide substituent.
- Comparison: The quinazolinone core introduces additional hydrogen-bonding sites, which may enhance target specificity compared to the simpler thiazole-acetamide scaffold of the target compound .
Pharmacological and Chemical Properties
Tautomerism and Stability
- The target compound’s thiazole ring may exhibit tautomerism, as seen in similar compounds like 3b (), which exists as a 1:1 tautomeric mixture. The methanesulfonyl group could stabilize one tautomer over another, affecting reactivity and binding .
Data Table: Comparative Analysis
Key Research Findings
Lipophilicity : The N-ethyl group increases lipophilicity, which may favor BBB penetration but reduce aqueous solubility compared to Mirabegron’s polar β-hydroxy group .
Tautomerism : Analogous compounds (e.g., 3b in ) exhibit tautomerism, suggesting the target compound’s thiazole ring may adopt multiple forms, influencing its interaction with biological targets .
Diverse Targets : Structural variations in the acetamide and thiazole regions correlate with divergent biological activities, from β3-adrenergic agonism (Mirabegron) to glucokinase activation () .
Biological Activity
N-ethyl-2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}acetamide (CAS Number: 1172819-34-9) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including data from relevant studies and case analyses.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its diverse pharmacological properties. Its molecular formula is with a molecular weight of 339.4 g/mol . The thiazole moiety contributes significantly to its biological efficacy due to the presence of nitrogen and sulfur atoms that can participate in various biochemical interactions.
Antimicrobial Activity
Research indicates that compounds containing thiazole derivatives often exhibit significant antimicrobial properties. For instance, studies have shown that similar thiazole derivatives possess varying degrees of antibacterial and antifungal activities.
Antibacterial Activity
In a study examining various thiazole derivatives, it was found that compounds with similar structures displayed minimal antibacterial activity against Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 100 to 400 μg/mL . However, certain derivatives demonstrated improved efficacy against specific strains:
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| 1b | Enterococcus faecalis | 100 |
| 1c | Enterococcus faecalis | 100 |
| 5b | Aspergillus niger | 4.01–4.23 |
| 5c | Candida albicans | 3.92–4.01 |
The structure-activity relationship (SAR) analysis revealed that the presence of electron-withdrawing groups significantly enhanced antibacterial activity, suggesting that modifications to the thiazole structure can lead to improved pharmacological profiles.
Antifungal Activity
Antifungal assessments indicated that certain derivatives exhibited higher activity against fungal strains compared to their antibacterial counterparts. For example, specific thiazole derivatives were active against Candida albicans and Aspergillus niger, with MIC values demonstrating their potential as antifungal agents .
Anticancer Activity
The anticancer potential of this compound has also been explored. Similar compounds have shown promising results in inducing apoptosis in cancer cell lines.
In vitro studies have indicated that thiazole derivatives can induce apoptosis through mechanisms involving the modulation of apoptotic proteins such as Bax and Bcl-2 . The following table summarizes findings related to the anticancer activity of related compounds:
| Compound | Cell Line | IC50 (µM) | Apoptosis Rate (%) |
|---|---|---|---|
| 4f | HeLa | 3.24 | 68.2 |
| 5-FU | HeLa | 42.88 | 39.6 |
The significant increase in Bax protein levels and decrease in Bcl-2 levels following treatment with these compounds suggest a robust mechanism for inducing apoptosis in malignant cells.
Q & A
Q. What are the standard synthetic routes for synthesizing N-ethyl-2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}acetamide?
The compound is synthesized via multi-step reactions involving thiazole ring formation and amide coupling. Key steps include:
- Thiazole core assembly using α-haloketones or thiourea derivatives.
- Introduction of the methanesulfonylphenyl group via nucleophilic substitution or coupling reactions.
- Final acetamide formation using ethylamine and activated carboxylic acid intermediates. Solvents like dimethylformamide (DMF) or dichloromethane (DCM) and catalysts such as triethylamine are critical for yield optimization. Reaction progress is monitored via HPLC, with structural confirmation by H/C NMR and mass spectrometry (MS) .
Q. Which analytical techniques are essential for characterizing this compound?
Core techniques include:
- NMR spectroscopy (H, C, DEPT) to confirm functional groups and connectivity.
- High-resolution MS for molecular weight validation.
- HPLC (>95% purity threshold) to assess synthetic yield and impurities. Supplementary methods like IR spectroscopy identify amine and sulfonyl stretches, while UV-Vis spectroscopy monitors electronic transitions in pharmacological assays .
Q. What in vitro models are used to assess the compound’s pharmacological potential?
Standard assays include:
- Cell viability assays (e.g., MTT) in cancer cell lines to screen for antiproliferative activity.
- Enzyme inhibition assays (e.g., kinase profiling) to identify biological targets.
- Antimicrobial susceptibility testing (MIC determination) against Gram-positive/negative bacteria .
Q. What are the critical parameters for ensuring purity during synthesis?
Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity.
- Temperature control : Maintain 0–5°C during exothermic steps to minimize side products.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) .
Advanced Questions
Q. How can researchers resolve discrepancies in reported solubility profiles?
Conflicting solubility data may arise from polymorphic forms or purity variations. To address this:
- Perform solubility assays in buffered (pH 7.4) and organic (DMSO, ethanol) systems.
- Use X-ray diffraction (XRD) to identify crystalline vs. amorphous states.
- Apply thermogravimetric analysis (TGA) to rule out hydrate formation .
Q. What strategies optimize reaction yields in large-scale synthesis?
Advanced optimization methods include:
- Design of Experiments (DoE) : Screen variables (temperature, catalyst loading, solvent ratios) via fractional factorial designs.
- Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps.
- Protecting groups : Use tert-butoxycarbonyl (Boc) for amine intermediates to prevent side reactions .
Q. How can conflicting spectroscopic data during structural confirmation be addressed?
Contradictions in NMR/MS data often stem from residual solvents or diastereomers. Solutions include:
- 2D NMR (COSY, HSQC) to resolve overlapping signals.
- Isotopic labeling : Introduce N or C to track ambiguous peaks.
- Computational validation : Compare experimental spectra with density functional theory (DFT)-simulated data .
Q. What computational methods aid in predicting the compound’s reactivity and target interactions?
Advanced approaches include:
- Molecular docking (AutoDock Vina) to model binding to kinases or GPCRs.
- Molecular dynamics simulations (GROMACS) to assess stability in biological membranes.
- DFT calculations (Gaussian 09) to map electron distribution and reactive sites .
Q. How is the mechanism of action elucidated for this compound’s anticancer activity?
Mechanistic studies involve:
- Surface plasmon resonance (SPR) : Measure real-time binding to purified targets (e.g., EGFR).
- RNA sequencing : Identify differentially expressed genes post-treatment.
- siRNA knockdown : Validate target dependency in cell viability assays .
Q. What advanced spectroscopic methods resolve thermal degradation pathways?
- Differential scanning calorimetry (DSC) : Track melting points and phase transitions.
- Gas chromatography-MS (GC-MS) : Identify volatile degradation byproducts.
- Solid-state NMR : Probe structural changes under thermal stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
